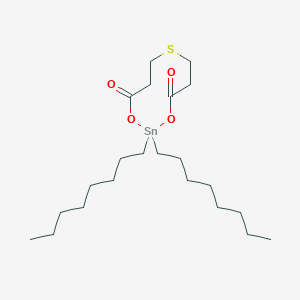![molecular formula C15H15ClOS2Sn B14143073 Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane CAS No. 89154-79-0](/img/structure/B14143073.png)
Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane is an organotin compound characterized by the presence of a tin atom bonded to two phenyl groups, a chloro group, and an ethoxycarbonothioylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane typically involves the reaction of diphenyltin dichloride with ethoxycarbonothioylsulfanyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
Ph2SnCl2+ClC(O)SEt→Ph2SnCl(C(O)SEt)+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or distillation may be employed to obtain the final product.
化学反応の分析
Types of Reactions
Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced species.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and related compounds.
Substitution: Various substituted organotin compounds.
科学的研究の応用
Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane involves its interaction with molecular targets such as enzymes or cellular components. The compound may exert its effects through the formation of covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. The pathways involved may include oxidative stress or disruption of cellular signaling.
類似化合物との比較
Similar Compounds
Diphenyltin dichloride: Similar structure but lacks the ethoxycarbonothioylsulfanyl group.
Ethoxycarbonothioylsulfanyl chloride: Contains the ethoxycarbonothioylsulfanyl group but lacks the tin atom.
Triphenyltin chloride: Contains three phenyl groups bonded to tin, differing in the number of phenyl groups and the presence of the chloro group.
Uniqueness
Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane is unique due to its combination of a tin atom bonded to both phenyl groups and an ethoxycarbonothioylsulfanyl group
特性
CAS番号 |
89154-79-0 |
|---|---|
分子式 |
C15H15ClOS2Sn |
分子量 |
429.6 g/mol |
IUPAC名 |
O-ethyl [chloro(diphenyl)stannyl]sulfanylmethanethioate |
InChI |
InChI=1S/2C6H5.C3H6OS2.ClH.Sn/c2*1-2-4-6-5-3-1;1-2-4-3(5)6;;/h2*1-5H;2H2,1H3,(H,5,6);1H;/q;;;;+2/p-2 |
InChIキー |
UYMPAJDCCFQTSP-UHFFFAOYSA-L |
正規SMILES |
CCOC(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(7-methyl-2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14143000.png)



![N'-(2-Fluorophenyl)-N-methyl-N-[(methylsulfanyl)(thiophen-2-yl)methyl]urea](/img/structure/B14143018.png)
![N-acetyl-N-[1-(benzalamino)-4-phenyl-imidazol-2-yl]acetamide](/img/structure/B14143023.png)
![1,3,2-Dioxaborolane, 2-[(2E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propen-1-yl]-4,4,5,5-tetramethyl-](/img/structure/B14143031.png)





![1-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-2-ol](/img/structure/B14143085.png)

